
3-(Bromomethyl)pyridine hydrobromide
概要
説明
3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block.
科学的研究の応用
Polymer Synthesis
3-(Bromomethyl)pyridine hydrobromide has been utilized in the synthesis of hyperbranched polyelectrolytes. Specifically, 3,5-bis(bromomethyl)pyridine hydrobromide was synthesized and used for the poly(N-alkylation) of monomers to produce these polyelectrolytes. The reaction progress was monitored using NMR spectroscopy, and kinetic studies revealed insights into the reactivity of the compound (Monmoton et al., 2008).
Synthesis of Rupatadine
A study reported a new method for preparing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of the pharmaceutical rupatadine. This method, starting with 5-methylnicotinic acid, was noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).
Structural and Kinetic Study in Polymerization
Another study focused on the solution polymerization of 3-bromomethyl pyridine hydrobromides, investigating the mechanism and kinetics of the polymerization process. NMR spectroscopy was employed to study the structural aspects of the resulting polymers (Monmoton, Lefebvre, & Fradet, 2008).
Catalysis in Organic Synthesis
Pyridinium hydrobromide perbromide, closely related to this compound, has been used as a catalyst in organic reactions. For instance, it effectively catalyzes the aziridination of olefins, demonstrating its versatility in organic synthesis (Ali, Nikalje, & Sudalai, 1999).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of various organic compounds, including derivatives of the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system, indicating its utility in the preparation of complex organic molecules (Baeza et al., 2010).
Application in Magnetic Nanoparticles
Magnetic nanoparticles linked to pyridinium hydrotribromide groups, for which this compound can be a precursor, have been developed as catalysts. These nanoparticles haveshown effectiveness in the selective oxidation of alcohols and protection of alcohols, highlighting their potential in catalysis and material science applications (Tabari, Pourali, & Zare, 2022).
Sol-Gel Technology
Innovative uses of pyridinium hydrobromide perbromide in sol-gel technology have been explored. For example, it has been used as a recyclable bromination agent in sol-gel matrices, demonstrating its potential in sustainable and efficient chemical processes (Levin et al., 2006).
Synthesis of Bioactive Compounds
This compound has been used in the synthesis of compounds with potential bioactive properties, such as pyridinesulfonamides. These compounds have been investigated for their effects on PI3Kα kinase and anticancer activity, showcasing the compound's relevance in medicinal chemistry (Zhou et al., 2015).
Chemical Reactions and Mechanisms
The compound has been a subject of study in various chemical reactions and mechanisms, such as the synthesis of diquaternary salts and their polarographic reduction, providing insights into the chemical behavior of pyridine derivatives (Attalla, Burnett, & Summers, 1985).
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is primarily used in the preparation of ether ligands . .
Mode of Action
Brominated compounds like this compound are known to participate in halogenation reactions . In these reactions, the bromine atom can act as an electrophile, being attracted to regions of high electron density in other molecules. This can lead to the formation of new bonds and the creation of different compounds .
Biochemical Pathways
It is known that this compound can be used in the preparation of ether ligands . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups. Ethers can act as weak bases and nucleophiles due to the presence of lone pairs of electrons on the oxygen atom.
Result of Action
It is known that brominated compounds can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Action Environment
It is known that the compound is chemically stable under standard ambient conditions (room temperature) . It is also known that the compound causes severe skin burns and eye damage , indicating that it should be handled with care in a controlled environment.
特性
IUPAC Name |
3-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPUOJKUXFUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507530 | |
| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4916-55-6 | |
| Record name | 4916-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)pyridine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical chemistry?
A1: 3-(Bromomethyl)-5-methylpyridine hydrobromide serves as a crucial building block in the multi-step synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria (hives). The bromide substituent in 3-(bromomethyl)-5-methylpyridine hydrobromide enables further chemical transformations, ultimately leading to the desired structure of rupatadine.
Q2: Can you describe a novel and efficient method for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide?
A2: A recent study highlights a streamlined approach to synthesize 3-(bromomethyl)-5-methylpyridine hydrobromide, starting with 5-methylnicotinic acid. [] This method boasts a total yield of 65.9% and stands out for its simplicity, efficiency, and environmentally friendly nature. While the specific reaction steps are not detailed in the provided abstract, the use of 5-methylnicotinic acid as a starting material suggests a multi-step synthesis involving transformations of the carboxylic acid functional group and bromination. This approach presents a potentially advantageous alternative to previously established methods for preparing this important intermediate. You can find more details about this synthesis in the research article published here: .
Q3: How does the reactivity of 3-bromomethyl pyridine hydrobromide compare to its isomer, 4-bromomethylpyridine, in polymerization reactions?
A3: Research indicates that 4-bromomethylpyridine exhibits higher reactivity compared to 3-bromomethyl pyridine hydrobromide in solution polymerization reactions. [] Interestingly, in the case of 4-bromomethylpyridine, the oligomers demonstrate greater reactivity than the monomer itself, a phenomenon attributed to mesomeric effects. This difference in reactivity highlights how the position of the bromomethyl group on the pyridine ring significantly influences the compound's behavior in polymerization reactions. For a deeper understanding of the polymerization kinetics and the influence of the counterion on polymer properties, refer to the research article: .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)

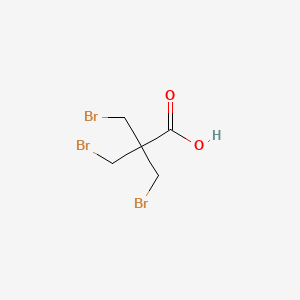
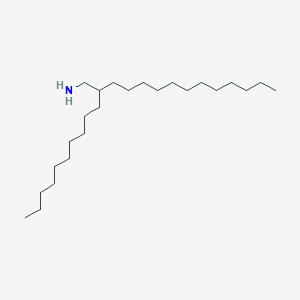



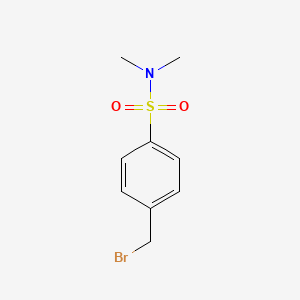
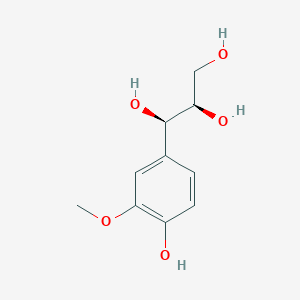

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)
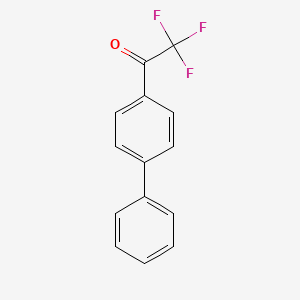
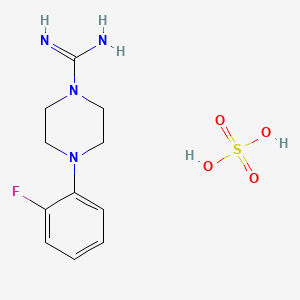
![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)
